molecular formula C13H12ClN3O B3039960 2,3-diamino-N-(4-chlorophenyl)benzamide CAS No. 1421933-38-1

2,3-diamino-N-(4-chlorophenyl)benzamide

Cat. No. B3039960
CAS RN: 1421933-38-1
M. Wt: 261.7 g/mol
InChI Key: YFMRZGCBVRQZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-diamino-N-(4-chlorophenyl)benzamide is an organic compound that belongs to the class of benzamides. It is a compound with the molecular formula C13H12ClN3O and a molecular weight of 261.7 g/mol .


Synthesis Analysis

The synthesis of benzamides, including 2,3-diamino-N-(4-chlorophenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient, with the advantages of using a superior and recoverable catalyst, low reaction times, a simple procedure, high-yielding and eco-friendly process .


Molecular Structure Analysis

The molecular structure of 2,3-diamino-N-(4-chlorophenyl)benzamide is characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring . The exact structure can be determined using techniques such as nuclear magnetic resonance and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 2,3-diamino-N-(4-chlorophenyl)benzamide are typically condensation reactions with carboxylic acids and amines . These reactions are facilitated by the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-diamino-N-(4-chlorophenyl)benzamide include a molecular weight of 261.7 g/mol . Further details about its physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Safety and Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of exposure, it is advised to get medical attention/advice .

properties

IUPAC Name

2,3-diamino-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-8-4-6-9(7-5-8)17-13(18)10-2-1-3-11(15)12(10)16/h1-7H,15-16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMRZGCBVRQZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-diamino-N-(4-chlorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-diamino-N-(4-chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,3-diamino-N-(4-chlorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,3-diamino-N-(4-chlorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,3-diamino-N-(4-chlorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,3-diamino-N-(4-chlorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,3-diamino-N-(4-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.